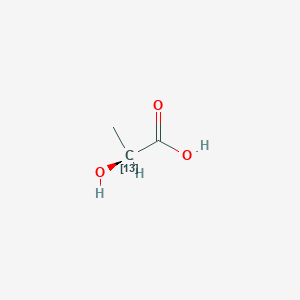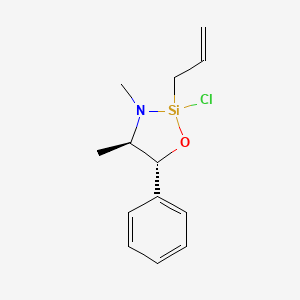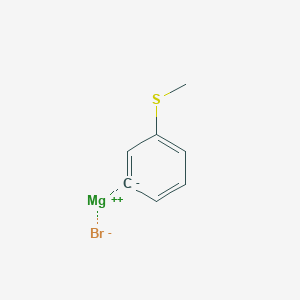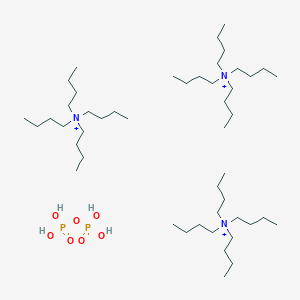
(2S)-2-hydroxy(213C)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy(213C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various fields of science and industry. This compound is a derivative of propanoic acid and contains a hydroxyl group attached to the second carbon atom, making it an alpha-hydroxy acid. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(213C)propanoic acid can be achieved through several methods. One common approach involves the cyanide ion displacement followed by hydrolysis. This method involves the reaction of an alkyl halide with cyanide ion to form a nitrile, which is then hydrolyzed to yield the carboxylic acid . Another method involves the formation of a Grignard reagent followed by carboxylation. In this process, an alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to produce the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of carbohydrates using specific strains of bacteria or fungi. This biotechnological approach is favored due to its cost-effectiveness and environmental sustainability. The fermentation process converts sugars into the desired acid through a series of enzymatic reactions, followed by purification steps to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-hydroxy(213C)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming primary alcohols.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromate salts.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride, alcohols, or amines.
Major Products Formed
Oxidation: Propionic acid, aldehydes, or ketones.
Reduction: Primary alcohols.
Substitution: Esters, amides, or acid chlorides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxy(213C)propanoic acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of various organic compounds and is used in stereochemical studies due to its chiral nature.
Biology: The compound is involved in metabolic pathways and is used in studies related to enzyme activity and metabolic regulation.
Industry: The compound is used in the production of biodegradable plastics, pharmaceuticals, and as a food additive.
Wirkmechanismus
The mechanism of action of (2S)-2-hydroxy(213C)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in various metabolic reactions. For example, it can be converted into other metabolites through enzymatic oxidation or reduction. The hydroxyl group in the molecule allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-hydroxy(213C)propanoic acid can be compared with other similar compounds, such as (2S)-2-(cyanoamino)propanoic acid and (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid . These compounds share structural similarities but differ in their functional groups and reactivity.
(2S)-2-(cyanoamino)propanoic acid: Contains a cyano group, making it more reactive in nucleophilic addition reactions.
(2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid: Contains benzyl groups, which influence its solubility and reactivity.
The uniqueness of this compound lies in its hydroxyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C3H6O3 |
|---|---|
Molekulargewicht |
91.07 g/mol |
IUPAC-Name |
(2S)-2-hydroxy(213C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i2+1 |
InChI-Schlüssel |
JVTAAEKCZFNVCJ-JACJRKFSSA-N |
Isomerische SMILES |
C[13C@@H](C(=O)O)O |
Kanonische SMILES |
CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)



![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)

![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)
![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)


![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)
